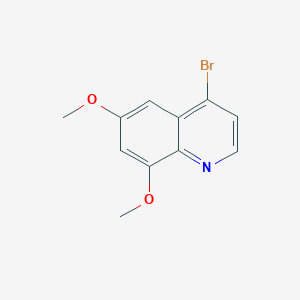

4-Bromo-6,8-dimethoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

4-bromo-6,8-dimethoxyquinoline |

InChI |

InChI=1S/C11H10BrNO2/c1-14-7-5-8-9(12)3-4-13-11(8)10(6-7)15-2/h3-6H,1-2H3 |

InChI Key |

ZQRPMMUHPNRCOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C(=C1)OC)Br |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 4 Bromo 6,8 Dimethoxyquinoline and Its Analogs

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of 4-Bromo-6,8-dimethoxyquinoline serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex aryl- and heteroaryl-substituted quinolines.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous brominated quinolines provides strong evidence for its utility in such transformations. For instance, the closely related 6,8-dibromo-4-methoxy-2-phenylquinoline readily undergoes Suzuki-Miyaura cross-coupling with arylvinylboronic acids. nih.gov In a typical procedure, the reaction is carried out in the presence of a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base, typically potassium carbonate (K₂CO₃), in a dioxane/water solvent system. nih.gov

This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, leading to the synthesis of novel compounds with potentially interesting photophysical or biological properties. The reaction conditions are generally mild and tolerate a variety of functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Quinolines

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Ref |

|---|

Other Transition Metal-Mediated Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the C4-bromo substituent is amenable to other important palladium-catalyzed transformations, including C-N bond formation via Buchwald-Hartwig amination. A specific example involves the coupling of this compound with a lactam. nih.govgoogle.com This reaction is typically catalyzed by a palladium source such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in the presence of a suitable phosphine ligand and a base. nih.gov

This type of reaction is crucial for linking the quinoline (B57606) core to nitrogen-containing moieties, a common strategy in the development of bioactive molecules.

Table 2: Example of Buchwald-Hartwig Coupling with this compound

| Quinoline Substrate | Nucleophile | Catalyst | Base | Product | Ref |

|---|

Nucleophilic Displacement of Halogen and Methoxy (B1213986) Groups

Nucleophilic aromatic substitution (SNAr) provides another avenue for functionalizing the quinoline ring, although the reactivity of this compound itself is subject to the specific reaction conditions and the nature of the nucleophile.

Introduction of Heteroatom-Containing Substituents (e.g., cyano, amino)

The direct displacement of the 4-bromo group by nucleophiles can be challenging. Often, the 4-position is first converted to a more labile leaving group, such as a chloro group, to facilitate substitution. For example, the synthesis of 4-anilino-6,7-dimethoxyquinolines proceeds efficiently from 4-chloro-6,7-dimethoxyquinoline (B44214) by reaction with substituted anilines in a solvent like isopropanol (B130326) at reflux. nih.gov This indicates that a similar strategy could be applied to analogs of this compound to introduce various amino substituents. The general strategy involves the reaction of a 4-haloquinoline with a primary or secondary amine, often under thermal conditions. nih.govfrontiersin.org

The introduction of a cyano group can be more complex. While direct cyanation of the 4-bromo position is not well-documented, a multi-step sequence involving the Sandmeyer reaction on a corresponding aminoquinoline is a viable, albeit indirect, route. For instance, a 3-cyano-6,7-dimethoxyquinoline derivative can be prepared by first nitrating the 6,7-dimethoxyquinoline (B1600373) core, reducing the resulting nitro group to an amine, and then converting the amine to the cyano group using copper(I) cyanide (CuCN) via a diazonium salt intermediate. This highlights that functionalization of the quinoline ring system can be achieved through a combination of electrophilic and nucleophilic substitution strategies.

Solvent and Catalyst Effects on Product Regioselectivity

In nucleophilic substitution reactions on substituted quinolines, the choice of solvent and the presence or absence of a catalyst can significantly influence the outcome and regioselectivity. For SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) are often employed to enhance the reaction rate by solvating the cation while leaving the nucleophile relatively free. The use of a base, such as potassium carbonate, is common to deprotonate the incoming nucleophile (e.g., an amine or piperidine (B6355638) derivative) and to neutralize the acid formed during the reaction.

In the case of di-substituted quinolines, the inherent electronic properties of the ring and the existing substituents dictate the preferred site of attack. For a substrate like 4-chloro-6,7-dimethoxyquinoline, the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen. The reaction with amines proceeds regioselectively at this position without affecting the methoxy groups. nih.gov

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom. Conversely, the benzene (B151609) ring is more susceptible to substitution, and its reactivity is heavily influenced by the substituents it carries.

In this compound, the benzene portion of the molecule is highly activated by the two strong electron-donating methoxy groups at positions 6 and 8. These groups are ortho- and para-directing. Therefore, electrophilic attack is strongly favored on the benzene ring rather than the deactivated pyridine ring. The methoxy group at C8 directs electrophiles to the C7 and C5 positions, while the methoxy group at C6 directs towards the C5 and C7 positions. Consequently, positions 5 and 7 are the most electronically enriched and sterically accessible sites for electrophilic substitution.

A relevant example is the nitration of 6,7-dimethoxyquinoline with fuming nitric acid (HNO₃), which yields the 3-nitro-6,7-dimethoxyquinoline. Although this substitution occurs on the pyridine ring, it illustrates a key functionalization pathway. For the 6,8-dimethoxy system, electrophilic attack (such as nitration, halogenation, or Friedel-Crafts reactions) would be predicted to occur preferentially at the C5 and C7 positions due to the powerful directing effects of the two methoxy groups.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6,8-Dibromo-4-methoxy-2-phenylquinoline |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Tricyclohexylphosphine |

| Potassium carbonate |

| 4-Fluorophenylvinylboronic acid |

| 6,8-Bis[2-(4-fluorophenyl)ethenyl]-4-methoxy-2-phenylquinoline |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 4-Chloro-6,7-dimethoxyquinoline |

| 4-Anilino-6,7-dimethoxyquinolines |

| 3-Cyano-6,7-dimethoxyquinoline |

| Copper(I) cyanide |

Derivatization for Structure-Activity Relationship (SAR) Studies

The primary goal of derivatizing the this compound core is to systematically explore how modifications at the 4-position influence the biological activity of the resulting compounds. The bromo substituent serves as a key handle for introducing a wide array of functional groups through various modern cross-coupling reactions. These transformations allow for the generation of a library of analogs with diverse steric, electronic, and lipophilic properties, which is essential for establishing a robust SAR.

The most commonly employed synthetic strategies for the derivatization of 4-bromoquinolines, including the 6,8-dimethoxy analog, are palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, functional group tolerance, and broad substrate scope. The three main types of coupling reactions utilized are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govossila.com This method is highly effective for creating new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the quinoline ring. The diversity of commercially available boronic acids makes this a particularly powerful tool for rapidly generating a wide range of analogs for SAR studies.

Sonogashira Coupling: To introduce alkynyl moieties at the 4-position, the Sonogashira coupling is the reaction of choice. cymitquimica.comnih.gov This palladium- and copper-cocatalyzed reaction couples the aryl bromide with a terminal alkyne. The resulting 4-alkynyl-6,8-dimethoxyquinolines can serve as final products for biological evaluation or as intermediates for further transformations, such as the synthesis of triazoles via click chemistry.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful method. nih.govbldpharm.com This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This allows for the synthesis of a diverse array of 4-aminoquinoline (B48711) derivatives, which are a common feature in many biologically active molecules.

The systematic application of these derivatization strategies enables the exploration of the chemical space around the 4-position of the 6,8-dimethoxyquinoline (B1356820) scaffold. By synthesizing and testing a series of compounds with varying substituents, medicinal chemists can elucidate the key structural features required for a desired biological activity.

Below are illustrative data tables representing hypothetical research findings from SAR studies on derivatives of this compound. These tables showcase how different substituents introduced at the 4-position can modulate biological activity against a hypothetical enzyme or receptor.

Table 1: SAR of 4-Aryl-6,8-dimethoxyquinoline Derivatives (via Suzuki Coupling)

| Compound ID | 4-Substituent (Ar) | IC₅₀ (nM) |

| 1a | Phenyl | 150 |

| 1b | 4-Fluorophenyl | 85 |

| 1c | 4-Methoxyphenyl | 120 |

| 1d | 2-Thienyl | 95 |

| 1e | 3-Pyridyl | 60 |

This table illustrates that the introduction of a heteroaryl group like 3-pyridyl (Compound 1e) or an electron-withdrawing group like fluorine on the phenyl ring (Compound 1b) can lead to enhanced potency compared to the unsubstituted phenyl derivative (Compound 1a).

Table 2: SAR of 4-Alkynyl-6,8-dimethoxyquinoline Derivatives (via Sonogashira Coupling)

| Compound ID | 4-Substituent (-C≡C-R) | EC₅₀ (µM) |

| 2a | Phenylethynyl | 5.2 |

| 2b | (Cyclohexyl)ethynyl | 8.9 |

| 2c | (4-Hydroxyphenyl)ethynyl | 2.1 |

| 2d | (Trimethylsilyl)ethynyl | > 20 |

This table suggests that a terminal hydroxyl group on the phenylacetylene (B144264) moiety (Compound 2c) significantly improves activity, while a bulky, non-polar group like trimethylsilyl (B98337) (Compound 2d) is detrimental.

Table 3: SAR of 4-Amino-6,8-dimethoxyquinoline Derivatives (via Buchwald-Hartwig Amination)

| Compound ID | 4-Substituent (-NR¹R²) | % Inhibition at 10 µM |

| 3a | -NH(Cyclopropyl) | 75% |

| 3b | -N(CH₃)₂ | 45% |

| 3c | -NH(Phenyl) | 60% |

| 3d | Morpholino | 88% |

From this table, it can be inferred that a cyclic amine like morpholine (B109124) (Compound 3d) or a small cycloalkylamine like cyclopropylamine (B47189) (Compound 3a) at the 4-position results in higher inhibitory activity compared to a simple dimethylamino group (Compound 3b) or an aniline (B41778) derivative (Compound 3c).

These derivatization strategies and the resulting SAR data are fundamental to the iterative process of drug design, guiding the synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold ensures its continued importance as a starting point for the discovery of novel bioactive molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Bromo-6,8-dimethoxyquinoline, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

Aromatic Protons: The quinoline (B57606) core has three aromatic protons (at the C2, C5, and C7 positions).

The proton at C2 would likely appear as a doublet due to coupling with the proton at C3 (if present, though in this case it is a quinoline). However, in the quinoline system, H2 typically couples to H3. The H2 and H3 signals are key to identifying the pyridine (B92270) part of the ring.

The protons on the benzene (B151609) ring at C5 and C7 are in different environments. Given the substitution pattern, H-5 would likely appear as a singlet or a narrowly split doublet, and H-7 would appear as a singlet. Their chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom.

Methoxy Protons: The two methoxy groups at C6 and C8 are in different chemical environments and are therefore expected to produce two distinct singlets in the spectrum, each integrating to three protons. These would appear in the upfield region typical for methoxy groups (around 3.9-4.1 ppm).

Table 1: Predicted ¹H NMR Data for this compound Note: This table presents predicted chemical shifts and multiplicities based on general principles and data from similar compounds. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | Doublet (d) |

| H-3 | 7.4 - 7.6 | Doublet (d) |

| H-5 | 7.0 - 7.2 | Singlet (s) |

| H-7 | 6.8 - 7.0 | Singlet (s) |

| -OCH₃ (C6) | 3.9 - 4.1 | Singlet (s) |

| -OCH₃ (C8) | 3.9 - 4.1 | Singlet (s) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, eleven distinct signals are expected: nine for the quinoline ring carbons and two for the methoxy carbons. The chemical shifts are influenced by the electronegativity of attached atoms and aromatic ring currents. For instance, carbons bonded to oxygen (C6, C8) will be shifted significantly downfield, while the carbon bonded to bromine (C4) will also show a characteristic shift.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table presents predicted chemical shift ranges based on general principles. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 121 - 124 |

| C4 | 120 - 123 |

| C4a | 145 - 148 |

| C5 | 100 - 104 |

| C6 | 155 - 159 |

| C7 | 98 - 102 |

| C8 | 153 - 157 |

| C8a | 138 - 142 |

| -OCH₃ (C6) | 55 - 58 |

| -OCH₃ (C8) | 55 - 58 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). In this molecule, a key correlation would be observed between H-2 and H-3, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of H-2 to C-2, H-3 to C-3, H-5 to C-5, and H-7 to C-7, as well as linking the methoxy proton signals to their respective carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The spectrum for this compound would be expected to show several key absorption bands. For the related compound 5,7-dibromo-8-methoxyquinoline, characteristic peaks include those at 2919 cm⁻¹ and 1086 cm⁻¹, corresponding to C-H and C-O stretching, respectively. iucr.org

Table 3: Predicted IR Absorption Bands for this compound Note: This table presents predicted absorption ranges. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H (in -OCH₃) | Stretching |

| 1610 - 1580 | C=C and C=N (Quinoline Ring) | Stretching |

| 1250 - 1200 | Aryl-O (Methoxy) | Asymmetric Stretching |

| 1050 - 1000 | Aryl-O (Methoxy) | Symmetric Stretching |

| 600 - 500 | C-Br | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₀BrNO₂), the high-resolution mass spectrum (HRMS) would provide a very accurate mass measurement, confirming its molecular formula.

A key feature would be the molecular ion peak (M⁺). Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum would exhibit two peaks of nearly equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Relative Intensity |

| [C₁₁H₁₀BrNO₂]⁺ | 266.99 | 268.99 | ~1:1 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are compared to the calculated theoretical values for the proposed empirical formula. For a pure sample of this compound, the experimental values should agree closely with the theoretical percentages for C₁₁H₁₀BrNO₂. This analysis provides final validation of the compound's elemental composition. researchgate.net

Table 5: Elemental Analysis Data for C₁₁H₁₀BrNO₂

| Element | Theoretical Percentage (%) |

| Carbon (C) | 49.28 |

| Hydrogen (H) | 3.76 |

| Nitrogen (N) | 5.22 |

| Bromine (Br) | 29.80 |

| Oxygen (O) | 11.93 |

Lack of Crystallographic Data for this compound Prevents Detailed Structural Analysis

A comprehensive search for X-ray crystallography data on the chemical compound this compound has yielded no specific results for its solid-state structure. While crystallographic information is available for structurally related quinoline derivatives, the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates for this compound, remains undetermined in the public domain.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, and reveals crucial details about intermolecular interactions that govern the packing of molecules in the crystal lattice. The absence of a reported crystal structure for this compound means that a detailed analysis of its solid-state characteristics, such as bond lengths, bond angles, and potential hydrogen bonding or π-stacking interactions, cannot be performed at this time.

For comparison, studies on similar compounds have provided valuable insights into the structural features of the quinoline scaffold. For instance, the crystal structure of 4-Bromo-8-methoxyquinoline has been elucidated, revealing a planar molecule with specific intermolecular C—H⋯π interactions. nih.gov Similarly, the analysis of 4-Chloro-6,7-dimethoxyquinoline (B44214) has detailed its molecular geometry and packing within the crystal. researchgate.net Research on 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one also highlights the types of intermolecular forces, such as π-stacking and weak hydrogen bonds, that can be present. nih.gov

However, without experimental data from a single-crystal X-ray diffraction study of this compound itself, any discussion of its specific solid-state structure would be purely speculative. The precise influence of the bromine atom at the 4-position in conjunction with the methoxy groups at the 6- and 8-positions on the crystal packing and molecular conformation is unknown.

Therefore, the section on X-ray crystallography for this compound cannot be completed with the required detailed research findings and data tables as no published crystallographic data for this specific compound could be located.

Advanced Applications and Future Research Directions in Quinoline Chemistry

Application in Advanced Materials Science Research (e.g., optoelectronics)

Currently, there is no specific research detailing the application of 4-Bromo-6,8-dimethoxyquinoline in advanced materials science. However, the general class of quinoline (B57606) derivatives is widely investigated for such purposes. Heterocyclic compounds, including functionalized quinolines, are known to be useful in the development of materials for organic electronics and optoelectronics. smolecule.com For instance, related compounds like 4-Bromo-6-fluoroquinoline (B1289494) are considered for the preparation of dyes used in Organic Light-Emitting Diodes (OLEDs) and solar cells due to their aromatic bicyclic structure. ossila.com The electronic properties conferred by the bromine atom and the two methoxy (B1213986) groups in this compound could theoretically be leveraged for similar applications, potentially influencing the photophysical and electronic characteristics of novel materials. Research in this area would involve synthesizing polymers or small molecules incorporating the this compound unit and evaluating their performance in electronic devices.

Utilization in Catalysis and Ligand Design

The bromine atom at the 4-position is particularly significant as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira reactions. researchgate.netnih.gov These reactions are fundamental for constructing carbon-carbon bonds. Researchers could replace the bromine atom with various organic fragments to synthesize a library of substituted 6,8-dimethoxyquinoline (B1356820) derivatives. These new structures could then be evaluated as ligands for various metal catalysts, with the methoxy groups potentially influencing the electronic environment and stability of the resulting metal complexes. While this is a promising area, specific studies employing this compound as a ligand precursor are yet to be published.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

| Reaction Name | Reactant | Catalyst (Typical) | Resulting Bond | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium Complex | C-C (Aryl-Aryl) | Synthesis of bidentate phosphine (B1218219) ligands |

| Heck | Alkene | Palladium Complex | C-C (Aryl-Vinyl) | Creation of extended conjugated systems |

| Sonogashira | Terminal Alkyne | Palladium/Copper Complex | C-C (Aryl-Alkynyl) | Development of rigid ligand backbones |

Development of Chemical Probes for Biological Systems

Quinoline derivatives are well-established scaffolds for developing chemical probes to study biological systems, including imaging agents for PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography). For example, the related compound 4-Bromo-8-methoxyquinoline has been identified as a potential precursor for creating radiolabeled imaging agents for Alzheimer's disease research. nih.gov

The 4-bromo substituent on this compound could be replaced with a radioisotope (e.g., ¹⁸F, ¹²³I) to generate novel PET or SPECT probes. The methoxy groups at the 6- and 8-positions would likely influence the probe's lipophilicity, metabolic stability, and binding affinity for biological targets. However, dedicated research on the development of this compound as a chemical or imaging probe has not been reported.

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The primary role of this compound in chemical literature is as a synthetic intermediate. Its functional groups allow for a variety of chemical transformations. The bromine atom is a versatile leaving group for nucleophilic aromatic substitution and, as mentioned, a key partner in cross-coupling reactions. smolecule.com

Future research could focus on exploring novel reaction pathways starting from this compound. For example, methodologies could be developed for selective functionalization at other positions on the quinoline ring, or for the transformation of the methoxy groups. The synthesis of 4-bromoquinolines often starts from the corresponding quinolin-4-ol, which is then treated with a brominating agent like phosphorus tribromide. chemicalbook.com Developing more efficient, environmentally friendly, or one-pot syntheses for this compound itself would also be a valuable contribution to synthetic methodology.

Computational Design and Predictive Modeling for New Quinoline Structures

Computational chemistry offers powerful tools for predicting the properties and potential applications of new molecules. While specific computational studies on this compound are not available, this approach holds significant promise. Density Functional Theory (DFT) could be used to calculate its electronic structure, molecular orbitals (HOMO/LUMO), and reactivity parameters.

Molecular docking simulations could predict the binding affinity of derivatives of this compound to various biological targets, such as enzymes or receptors, guiding the synthesis of new potential therapeutic agents. researchgate.net For materials science, computational models could predict the photophysical properties (absorption/emission spectra) of polymers or dyes derived from this compound, accelerating the discovery of new optoelectronic materials.

Table 2: Potential Computational Research Areas

| Computational Method | Property to Investigate | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electrostatic potential | Predicting reactivity, suitability for electronic materials |

| Molecular Docking | Binding affinity and mode to protein targets | Drug discovery, chemical probe design |

| Molecular Dynamics (MD) | Conformational stability, interaction with membranes | Assessing bioavailability, ligand-receptor dynamics |

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The true potential of this compound lies at the intersection of different scientific fields. Its structure is amenable to modifications that could bridge chemical biology and material science.

Bio-functional Materials: By attaching biocompatible polymers or biomolecules via the bromo handle, researchers could design novel materials for biosensors, targeted drug delivery systems, or coatings for medical implants.

Smart Probes: Derivatives could be designed to have their fluorescence or electronic properties change upon binding to a specific biological analyte, combining the roles of a chemical probe and a material sensor.

These interdisciplinary avenues remain largely unexplored for this specific compound but represent a fertile ground for future innovation, building upon the established versatility of the quinoline chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-6,8-dimethoxyquinoline with high purity?

Methodological Answer: The synthesis typically involves bromination of methoxy-substituted quinoline precursors. A metal–bromine exchange strategy (e.g., using Grignard or organolithium reagents) can introduce bromine at specific positions. For example, bromination of 6,8-dimethoxyquinoline derivatives under controlled conditions (e.g., using NBS or Br₂ in DMF at 0–25°C) yields the target compound. Post-synthesis purification via column chromatography (hexane/EtOAc) or recrystallization ensures high purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct Bromination | NBS, DMF, 25°C, 12h | 65–70 | >90 | |

| Metal–Bromine Exchange | n-BuLi, Br₂, THF, –78°C to RT | 75–80 | >95 |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. Methoxy groups appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of bromine’s electron-withdrawing effects .

- X-ray Crystallography : Single-crystal studies reveal planarity of the quinoline core (deviation <0.03 Å) and π–π stacking interactions (3.6 Å spacing between aromatic rings) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 282.0 for C₁₁H₁₁BrNO₂) .

Advanced Research Questions

Q. What strategies mitigate competing substitution pathways during functionalization of this compound?

Methodological Answer: Competing reactions (e.g., demethylation or over-bromination) are minimized by:

- Protecting Groups : Temporarily masking methoxy groups with acetyl or benzyl protectors during bromination .

- Directed Metalation : Using directing groups (e.g., amides) to control bromine positioning via coordination to Pd or Cu catalysts .

- Low-Temperature Conditions : Slowing reaction kinetics to favor mono-substitution (e.g., –78°C for organometallic reactions) .

Q. How does the substitution pattern influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methoxy groups deactivate the quinoline ring, directing cross-coupling (e.g., Suzuki–Miyaura) to the bromine site. Computational studies (DFT) show:

- Electrostatic Potential Maps : Bromine acts as a "hotspot" for nucleophilic attack due to its electronegativity.

- Reactivity Trends : Methoxy groups at C6/C8 reduce electron density at C4, favoring oxidative addition with Pd(0) catalysts. Example reactions:

Q. Table 2: Cross-Coupling Reactivity

Q. What computational models predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes). The bromine moiety often occupies hydrophobic pockets, while methoxy groups form hydrogen bonds .

- QSAR Studies : Quantitative structure-activity relationships correlate substituent electronegativity with anticancer activity (e.g., IC₅₀ values against HeLa cells) .

Q. How are crystallographic data for this compound refined using software like SHELX?

Methodological Answer: SHELXL refines X-ray data via:

Data Integration : Using DENZO for frame integration and scaling .

Structure Solution : Direct methods (SHELXS) or charge flipping (SHELXD) for phase determination.

Refinement : Anisotropic displacement parameters and hydrogen atom positioning. Final R-factors typically <0.05 for high-resolution data .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS : C18 columns (ACN/water gradient) resolve impurities like de-brominated byproducts.

- LOD/LOQ : Limits of detection <0.1% achieved via calibration curves with internal standards (e.g., deuterated analogs) .

Key Contradictions & Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.